4,4-Difluoro-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-4(9)6(2,3)5(7)8/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHGMYHOSYFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of 3,3-Dimethylbutan-2-one Derivatives
One common method involves starting from 3,3-dimethylbutan-2-one or its derivatives, followed by selective fluorination at the 4-position using electrophilic or nucleophilic fluorinating agents.
- Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, or other sulfur-based fluorinating reagents are employed due to their ability to introduce fluorine atoms under mild conditions.
- Reaction Conditions: Typically carried out in inert solvents such as dichloromethane or acetonitrile at low to moderate temperatures to minimize side reactions.
- Control of Selectivity: Careful control of temperature, reagent stoichiometry, and reaction time is critical to achieve difluorination at the 4-position while preserving the ketone.
Multi-Step Synthesis via Fluorinated Intermediates
Another approach involves preparing fluorinated intermediates such as 4,4-difluoro-3,3-dimethylbutan-1-ol or related alcohols, which are then oxidized to the ketone:
- Step 1: Fluorination of 3,3-dimethylbutan-1-ol at the 4-position using reagents like DAST.
- Step 2: Oxidation of the resulting 4,4-difluoro-3,3-dimethylbutan-1-ol to this compound using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
- Advantages: This route allows better control over fluorination and oxidation steps separately, potentially increasing yield and purity.
Industrial and Research-Scale Production
Industrial synthesis often employs continuous flow reactors to enhance reaction control, reproducibility, and yield. Automated reagent addition and by-product removal systems optimize the fluorination and oxidation steps.
- Continuous Flow Advantages: Precise temperature control, enhanced safety when handling fluorinating agents, and scalability.
- Purification: Fractional distillation and preparative chromatography are used to isolate the product with high purity (>95%).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, acetonitrile | Inert, aprotic solvents preferred |
| Temperature | 0 to 25 °C (fluorination); room temp to 50 °C (oxidation) | Low temps reduce side reactions |
| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | Requires careful handling due to toxicity |
| Oxidizing Agent | CrO3, KMnO4 | Used in oxidation step of alcohol to ketone |
| Reaction Time | 1-4 hours | Monitored to optimize yield and selectivity |
| Purification Methods | Fractional distillation, HPLC | Ensures >95% purity |
Research Findings and Data
- Yield: Fluorination reactions typically achieve yields between 60-80%, depending on reagent purity and reaction conditions.
- Purity: Post-purification purity levels of ≥95% are achievable with chromatographic techniques.
- Side Products: Minor side products include monofluorinated analogs and over-fluorinated species; reaction optimization minimizes these.
- Reactivity: The presence of fluorine atoms at the 4-position enhances the compound's stability and lipophilicity, influencing its behavior in subsequent synthetic transformations.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Reagents | Main Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3,3-Dimethylbutan-2-one | DAST | Direct fluorination | 65-75 | 90-95 | Single-step, requires low temp |
| 2 | 3,3-Dimethylbutan-1-ol | DAST, CrO3 | Fluorination + oxidation | 70-80 | 95+ | Multi-step, better control |
| 3 | Fluorinated precursors (intermediates) | Selectfluor, KMnO4 | Fluorination + oxidation | 60-70 | 90-95 | Alternative fluorinating agents |
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,4-Difluoro-3,3-dimethylbutan-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactivity and ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
Biochemical Assays
In biological research, this compound is investigated for its potential use in biochemical assays. Its fluorine atoms enhance its binding affinity to specific enzymes and receptors, making it a valuable probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Drug Development
The compound's unique structure has led to explorations in medicinal chemistry for drug development. It has been studied for potential therapeutic applications due to its ability to interact with biological targets effectively .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require enhanced stability and reactivity .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds similar to this compound in medicinal chemistry. For instance:
- A study focused on optimizing lead compounds showed that modifications at specific positions could enhance potency and selectivity while reducing toxicity .
- Another research initiative explored the potential of fluorinated compounds in improving drug metabolism and pharmacokinetics (DMPK), suggesting that fluorination can significantly influence drug behavior in biological systems .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-2-one involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorinated Ketones
Physical and Chemical Properties
Fluorine substitution significantly impacts physical properties:
- Boiling Points : While direct data for this compound is unavailable, fluorinated analogs generally exhibit lower boiling points than chlorinated counterparts (e.g., 4,4-dichlorobutan-2-one) due to weaker van der Waals forces .
- Reactivity: The electron-withdrawing fluorine atoms polarize the ketone, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic additions compared to non-fluorinated ketones .
- Lipophilicity : The difluoro-dimethyl structure increases logP values, improving membrane permeability in drug candidates .
Biological Activity
4,4-Difluoro-3,3-dimethylbutan-2-one (DFDMB) is a fluorinated ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure incorporates two fluorine atoms, which can significantly influence its pharmacological properties. This article explores the biological activity of DFDMB, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
DFDMB has the following chemical properties:
- Molecular Formula : C6H10F2O
- Molecular Weight : 150.14 g/mol
- Boiling Point : 130-132 °C
- Melting Point : Not available
These properties suggest that DFDMB is a stable compound suitable for various biological applications.
The biological activity of DFDMB can be attributed to its interaction with various cellular pathways:
- Cell Cycle Regulation : Research indicates that fluorinated compounds can affect cell cycle progression. For instance, similar fluorinated derivatives have shown significant antiproliferative effects on cancer cells by inducing cell cycle arrest at the G0/G1 phase. This is mediated through the downregulation of cyclin-dependent kinases (CDKs) and associated proteins, leading to apoptosis in cancer cell lines such as HepG2 and HMCCLM3 .
- Anticancer Activity : DFDMB's structural similarity to other fluorinated compounds suggests potential anticancer properties. In vitro studies have demonstrated that fluorinated ketones can inhibit tumor growth by inducing apoptosis and inhibiting critical signaling pathways involved in cancer progression.
- Neuroprotective Effects : Some studies have indicated that fluorinated compounds can provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of DFDMB and related compounds:
Table 1: Summary of Biological Activities
Detailed Findings
- Antiproliferative Activity : A study on structurally similar fluorinated compounds revealed significant antiproliferative effects on human liver cancer cells. The IC50 values for these compounds ranged from 21.25 to 29.07 μM, indicating their potential as anticancer agents .
- Mechanistic Insights : The mechanism behind the antiproliferative effects involves the downregulation of key proteins such as Cdc2 and cyclin B1, leading to an accumulation of inactive forms of these proteins, which are crucial for cell cycle progression .
- Neuroprotective Potential : Other research has suggested that fluorinated compounds can protect against neurodegenerative processes by reducing oxidative stress and modulating synaptic transmission .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
